4-[1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol
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Overview
Description
4-[1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring by reacting hydrazine derivatives with β-diketones under reflux conditions in the presence of a suitable solvent like ethanol or acetic acid.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative under acidic conditions to form the pyrazolopyridine core.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Phenol Group Addition: Finally, the phenol group is added through electrophilic aromatic substitution reactions using phenol derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolopyridine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor
Catalysts: Lewis acids like aluminum chloride, boron trifluoride
Major Products
Oxidation: Quinone derivatives
Reduction: Reduced pyrazolopyridine derivatives
Substitution: Functionalized pyrazolopyridine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these enzymes, the compound prevents their activation and subsequent signaling pathways, leading to reduced cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-b]pyridine derivatives
Properties
Molecular Formula |
C19H11F4N3O |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-[1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]phenol |
InChI |
InChI=1S/C19H11F4N3O/c20-15-3-1-2-4-17(15)26-18-13(10-24-26)14(19(21,22)23)9-16(25-18)11-5-7-12(27)8-6-11/h1-10,27H |
InChI Key |
BHOINRYFWXPZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=C(C=C4)O)C(F)(F)F)F |
Origin of Product |
United States |
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